molecular formula C13H13NO2S B187372 N-(2-ethoxyphenyl)thiophene-2-carboxamide CAS No. 5347-76-2

N-(2-ethoxyphenyl)thiophene-2-carboxamide

Cat. No. B187372
CAS RN: 5347-76-2
M. Wt: 247.31 g/mol
InChI Key: ACSBZKRELYIECK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)thiophene-2-carboxamide, also known as ETPCA, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ETPCA has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various lab experiments.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its binding to the GAT-1 transporter, which is located on the presynaptic membrane of GABAergic neurons. This binding leads to a decrease in the reuptake of GABA, resulting in an increase in extracellular levels of the neurotransmitter. This increase in GABA levels can lead to various physiological and behavioral effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase extracellular levels of GABA, which can lead to sedation, anxiolysis, and anticonvulsant activity. Additionally, N-(2-ethoxyphenyl)thiophene-2-carboxamide has been shown to have analgesic properties and may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxyphenyl)thiophene-2-carboxamide in lab experiments is its selectivity for the GAT-1 transporter. This selectivity allows for more precise manipulation of GABA levels and can lead to more accurate results. However, one of the limitations of using N-(2-ethoxyphenyl)thiophene-2-carboxamide is its relatively low potency compared to other GAT-1 inhibitors. This can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)thiophene-2-carboxamide. One potential area of research is the development of more potent and selective GAT-1 inhibitors based on the structure of N-(2-ethoxyphenyl)thiophene-2-carboxamide. Additionally, further research is needed to fully understand the physiological and behavioral effects of N-(2-ethoxyphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various neurological disorders. Finally, more research is needed to understand the long-term effects of N-(2-ethoxyphenyl)thiophene-2-carboxamide use and its potential for addiction and abuse.

Synthesis Methods

N-(2-ethoxyphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromoethanol with thiophene-2-carboxylic acid followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(2-ethoxyphenyl)thiophene-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of the neurotransmitter GABA. This inhibition leads to an increase in extracellular levels of GABA, which can have various physiological and behavioral effects.

properties

CAS RN

5347-76-2

Product Name

N-(2-ethoxyphenyl)thiophene-2-carboxamide

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H13NO2S/c1-2-16-11-7-4-3-6-10(11)14-13(15)12-8-5-9-17-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

ACSBZKRELYIECK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CS2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CS2

Origin of Product

United States

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